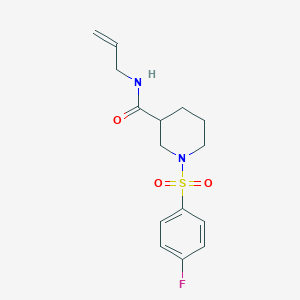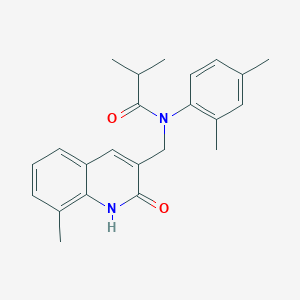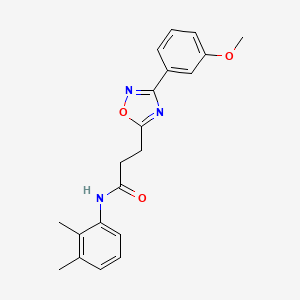
N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DPOP belongs to the class of oxadiazole derivatives, which have been shown to possess various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. This compound has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively simple synthesis method and high yield. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the elucidation of the exact mechanism of action of this compound could lead to the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylaniline with 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of propionyl chloride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound is typically around 70%.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. This compound has also been investigated for its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-6-4-9-17(14(13)2)21-18(24)10-11-19-22-20(23-26-19)15-7-5-8-16(12-15)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVCLALUOKILPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
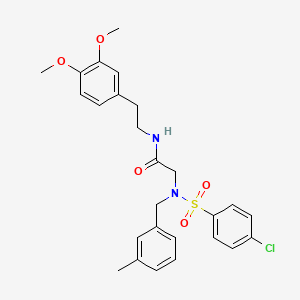
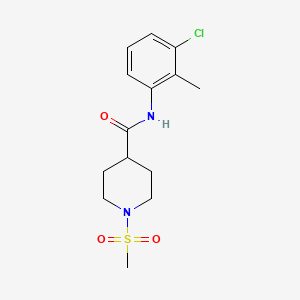
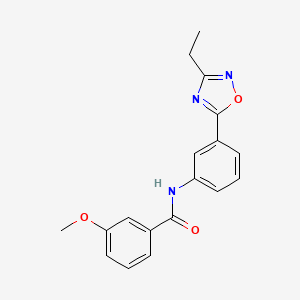

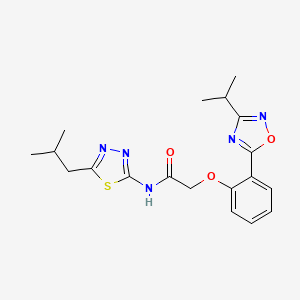
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

